![molecular formula C21H20FN5O B2741641 4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide CAS No. 1797982-12-7](/img/structure/B2741641.png)
4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O and its molecular weight is 377.423. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Organic Molecules
This compound can be used as a building block for the synthesis of novel organic molecules. For instance, research shows the synthesis of N-arylpyrazole-containing compounds and their subsequent reactions to produce various derivatives with potential antitumor and antimicrobial activities (S. Riyadh, 2011). These reactions highlight the compound's utility in creating substances that could be further explored for therapeutic uses.
Preparation of Functional Fluorophores
The compound is also explored for the preparation of functional fluorophores. A study detailed the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, which were utilized as intermediates for creating novel functional fluorophores. These fluorophores exhibited significant fluorescence properties, making them potential candidates for use as fluorescent probes in biological and environmental studies (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).
Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
In pharmacological research, similar structures have been synthesized and evaluated as inhibitors for phosphodiesterase 1 (PDE1), showing potential for treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. This highlights the compound's relevance in the development of new treatments for central nervous system disorders (Peng Li et al., 2016).
Anticancer and Anti-5-lipoxygenase Agents
Another study synthesized a series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. The systematic approach to synthesize these derivatives emphasizes the versatility of using complex organic molecules like 4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide as precursors for potential therapeutic agents (A. Rahmouni et al., 2016).
Tumor Imaging with Positron Emission Tomography
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for tumor imaging with positron emission tomography (PET), indicating the potential of such compounds in diagnostic applications. This underscores the compound's utility in developing diagnostic tools alongside therapeutic applications (Jingli Xu et al., 2012).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c1-14-9-20-25-11-15(13-27(20)26-14)3-2-8-23-21(28)19-10-17(12-24-19)16-4-6-18(22)7-5-16/h4-7,9-13,24H,2-3,8H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTGWHLBRRORPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

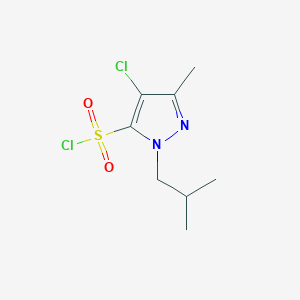

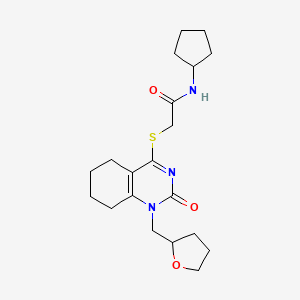
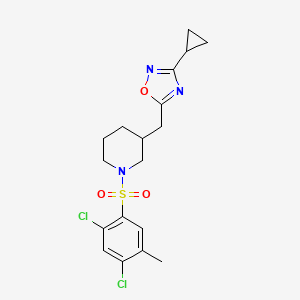
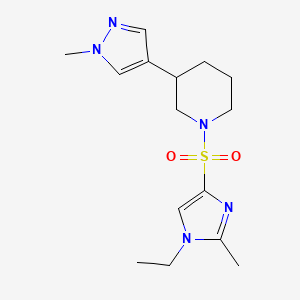
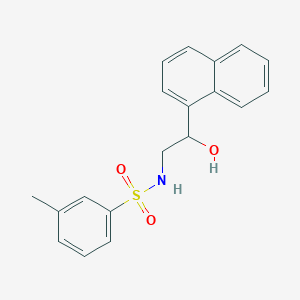


![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741572.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)

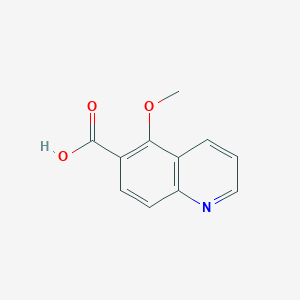
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)